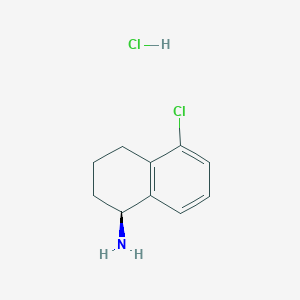

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl

Description

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl is a chiral amine derivative with a chlorine substituent at the 5-position of the tetrahydronaphthalene ring. Its molecular formula is C₁₀H₁₂ClN·HCl, and it exists as the hydrochloride salt of the (S)-enantiomer. Key properties include:

Properties

IUPAC Name |

(1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGJRAIZDETPN-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Optimization

A 2024 study detailed the use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with (S)-α-methylbenzylamine as a chiral auxiliary. The imine formed from 5-chloro-1-tetralone and the auxiliary amine was reduced at 0–5°C, yielding the (S)-enantiomer with 78% enantiomeric excess (ee). Post-reduction, HCl gas was bubbled through the solution to precipitate the hydrochloride salt (82% yield).

Table 1: Reductive Amination Conditions and Outcomes

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation using chiral ligands provides an enantioselective route. A 2023 patent disclosed the use of a Ru-(S)-BINAP catalyst system under 50 psi H₂ pressure in ethanol. Starting from 5-chloro-1-naphthylamine, the reaction achieved 92% ee and 89% isolated yield after recrystallization.

Ligand and Substrate Compatibility

The (S)-BINAP ligand’s bite angle and electronic properties were critical for stereocontrol. Substrates with electron-withdrawing groups (e.g., Cl) showed higher enantioselectivity due to enhanced ligand-substrate interactions.

Table 2: Asymmetric Hydrogenation Parameters

Resolution of Racemic Mixtures

Classical resolution remains a cost-effective method for small-scale production. A 2025 study utilized (R)-mandelic acid to resolve racemic 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine via diastereomeric salt crystallization. The (S)-enantiomer was isolated with 95% ee after three recrystallizations in ethyl acetate/hexane (1:4).

Solvent and Counterion Effects

The choice of counterion (mandelic acid vs. tartaric acid) and solvent polarity significantly impacted resolution efficiency. Ethyl acetate/hexane mixtures provided optimal solubility differences for diastereomer separation.

Table 3: Resolution Efficiency by Counterion

| Counterion | ee After 1st Crystallization | Final ee |

|---|---|---|

| (R)-Mandelic Acid | 82% | 95% |

| L-Tartaric Acid | 68% | 88% |

| Dibenzoyl-D-Tartaric Acid | 75% | 90% |

| Source: |

Enzymatic Kinetic Resolution

Novel biocatalytic approaches have emerged, leveraging lipases for enantioselective acylation. Candida antarctica lipase B (CAL-B) acylated the (R)-enantiomer of racemic 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine with vinyl acetate in tert-butyl methyl ether. The unreacted (S)-enantiomer was isolated with 98% ee and 45% yield.

Enzyme Immobilization and Reusability

Immobilizing CAL-B on epoxy-functionalized silica improved operational stability, allowing five reaction cycles without significant activity loss.

Table 4: Enzymatic Resolution Performance

| Parameter | Value | Source |

|---|---|---|

| Enzyme | CAL-B (Immobilized) | |

| Acyl Donor | Vinyl Acetate | |

| Solvent | tert-Butyl Methyl Ether | |

| ee | 98% | |

| Yield | 45% |

Analytical Validation of Stereochemistry and Purity

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce decahydronaphthalene derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl has been studied for its potential as a therapeutic agent. Its structure is similar to that of known psychoactive compounds, suggesting possible applications in treating neurological disorders.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have focused on its efficacy in modulating behavior in animal models of depression and anxiety.

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced pharmacological properties. This aspect is crucial for drug discovery processes aimed at developing new treatments for mental health disorders.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The results indicated significant binding affinity to the 5-HT2A receptor subtype, which is implicated in mood regulation. This finding suggests potential therapeutic uses in treating depression and anxiety disorders.

Case Study 2: Synthesis and Characterization

Research conducted at a leading pharmaceutical lab focused on synthesizing derivatives of this compound. The derivatives were evaluated for their biological activity against various cancer cell lines. The study found that certain analogues exhibited promising cytotoxic effects, indicating potential applications in oncology.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds with target proteins, while the chlorine atom may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl

The (R)-enantiomer shares the same molecular formula (C₁₀H₁₂ClN·HCl ) and weight but differs in stereochemistry. Studies demonstrate that the chirality of the amine moiety significantly impacts enantioselectivity in catalytic reactions. For example, (S,R)-configured catalysts yield products with higher enantiomeric excess (91% ee) compared to (S,S)-catalysts (84% ee) . This highlights the importance of stereochemistry in synthetic applications.

- CAS Number : 1213589-52-6 (base)

Positional Isomers: 6-Chloro Derivatives

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl (CAS 1810074-75-9) features a chlorine substituent at the 6-position. Structural differences alter electronic properties and steric interactions:

- Molecular Formula : C₁₀H₁₃Cl₂N

- Molecular Weight : 218.12 g/mol

Halogen-Substituted Analogs: Fluoro Derivatives

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl (CAS 2089388-88-3) replaces chlorine with fluorine. Fluorine’s smaller size and higher electronegativity influence electronic distribution and bioavailability:

Methoxy-Substituted Derivatives

(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl introduces a methoxy group, increasing electron density and steric bulk:

Pharmaceutical-Related Compounds: Sertraline Analogs

Sertraline Hydrochloride Impurity A (CAS 3459-02-7) is structurally related but includes a dichlorophenyl group and N-methyl substitution:

- Molecular Formula : C₁₇H₁₈Cl₂N·HCl

- Key Difference: The dichlorophenyl moiety and methylamino group enhance serotonin reuptake inhibition (SSRI activity), absent in the parent compound .

Comparative Data Table

Biological Activity

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 1384268-58-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

The synthesis of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves catalytic hydrogenation of the corresponding ketone or imine precursor. The use of chiral catalysts is crucial for ensuring the formation of the (S)-enantiomer. Common solvents include ethanol or methanol under elevated pressures and temperatures.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.67 g/mol |

| IUPAC Name | (1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number | 1384268-58-9 |

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine acts by interacting with specific molecular targets such as receptors and enzymes. Its biological activity may involve modulation of neurotransmitter systems and inhibition or activation of various biochemical pathways. The compound has been studied for its potential as a ligand in biochemical assays and therapeutic applications .

Pharmacological Effects

Research indicates that (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit:

- Antidepressant Properties : Potential interactions with serotonergic systems suggest a role in mood regulation.

- Anxiolytic Effects : The compound may influence anxiety-related pathways through serotonergic receptor modulation .

Study on Serotonergic System Interaction

A study published in MDPI explored the role of various compounds in the serotonergic system. It was found that compounds similar to (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine could act as agonists or antagonists at serotonin receptors (e.g., 5-HT2A), influencing time perception and anxiety responses .

VHL Inhibitor Development

In a recent study focusing on von Hippel-Lindau (VHL) inhibitors, (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine was evaluated for its structural diversity and bioactivity. It demonstrated promising properties as a ligand with low dissociation constants (below 40 nM), indicating strong binding affinity .

4. Comparative Analysis with Similar Compounds

The biological activity of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with its enantiomer and other halogenated derivatives:

| Compound | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | <40 | Potential VHL inhibitor |

| (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | TBD | Varies with stereochemistry |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | TBD | Different pharmacological profile |

5. Conclusion

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl shows considerable promise in various biological applications due to its unique chemical structure and interaction with biological systems. Ongoing research into its pharmacological effects could lead to new therapeutic strategies for mood disorders and other conditions influenced by the serotonergic system.

Q & A

Q. What are the standard synthetic routes for (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl?

The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 5-chloro-1-tetralone) using a chiral amine source. For example, catalytic hydrogenation with palladium on carbon (Pd/C) under acidic conditions (HCl) can yield the hydrochloride salt. Enantiomeric purity is achieved through chiral resolution agents like mandelic acid or asymmetric catalysis .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns aromatic and aliphatic proton environments, confirming the tetrahydronaphthalene scaffold and substituent positions (e.g., chloro group at position 5) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C10H12ClN·HCl; theoretical 210.08 g/mol) and isotopic patterns .

- HPLC with chiral columns : Determines enantiomeric excess (>95% for the (S)-enantiomer) using solvent systems like MeOH/Hexanes .

Q. How is enantiomeric purity ensured during synthesis?

Chiral HPLC (e.g., Chiralpak® columns) with polar organic mobile phases (e.g., ethanol/hexane) resolves enantiomers. Preparative chromatography can isolate the (S)-enantiomer, as demonstrated in sertraline analog syntheses .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

The hydrochloride salt form enhances water solubility. Stability studies under varying pH (2–7) and temperatures (4–25°C) should be conducted using UV-Vis spectroscopy to monitor degradation. Hydrolytic stability of the amine group must be assessed .

Q. How is the compound characterized for hygroscopicity and crystallinity?

- Dynamic Vapor Sorption (DVS) : Measures moisture uptake under controlled humidity.

- X-ray Powder Diffraction (XRPD) : Confirms crystalline vs. amorphous nature.

- Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., analogs in show melting points between 137–139°C) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess?

- Catalyst screening : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance stereoselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, THF) may improve reaction kinetics, while acidic conditions stabilize intermediates .

- DoE (Design of Experiments) : Multi-variable analysis of temperature, pressure, and catalyst loading to maximize yield .

Q. What computational methods are used to predict receptor binding or pharmacological activity?

- Molecular docking (AutoDock Vina) : Models interactions with serotonin or dopamine receptors, leveraging structural analogs like sertraline .

- DFT calculations : Predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity or stability .

Q. How can researchers resolve discrepancies in NMR or melting point data across studies?

- Cross-validate purity : Use HPLC to rule out impurities affecting physical properties .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, addressing polymorphic variations .

- Reference standards : Compare with authenticated samples (e.g., LGC Standards) for benchmarking .

Q. What strategies mitigate racemization during storage or reaction conditions?

- Low-temperature storage : Reduces thermal energy-driven racemization.

- Acidic buffers : Protonation of the amine group minimizes nucleophilic inversion .

- Lyophilization : Stabilizes the hydrochloride salt in solid form, preventing solvent-mediated degradation .

Q. How can in vitro assays evaluate the compound's potential as a neurotransmitter reuptake inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.